molecular formula C31H26N4O B5156983 5-(4-methoxyphenyl)-1',2,3'-triphenyl-3,4-dihydro-1'H,2H-3,4'-bipyrazole

5-(4-methoxyphenyl)-1',2,3'-triphenyl-3,4-dihydro-1'H,2H-3,4'-bipyrazole

Cat. No. B5156983
M. Wt: 470.6 g/mol
InChI Key: PVJMNSFNRODTLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

"5-(4-methoxyphenyl)-1',2,3'-triphenyl-3,4-dihydro-1'H,2H-3,4'-bipyrazole" is a complex chemical compound that has been the subject of various studies due to its interesting chemical and physical properties. It belongs to the bipyrazole family, a group of compounds known for their potential biological and pharmaceutical applications.

Synthesis Analysis

The synthesis of related bipyrazole compounds often involves reactions under specific conditions, like microwave irradiation, to yield various derivatives. For instance, Cuartas et al. (2017) described the synthesis of reduced bipyrazoles from pyrazole precursors, involving cyclocondensation reactions with hydrazine, and subsequent N-formylation or N-acetylation (Cuartas, Insuasty, Cobo, & Glidewell, 2017).

Molecular Structure Analysis

Structural analysis of similar compounds has been conducted using techniques like X-ray crystallography. For example, the structure of 5-chloro-3-(2,4-dichlorophenyl)-N-(3-methoxyphenyl)-2-methyl-6-phenylpyrazolo[1,5-a]pyrimidin-7-amine was determined using X-ray diffraction, revealing its triclinic system and space group (Lu Jiu-fu et al., 2015).

Chemical Reactions and Properties

Bipyrazoles are known for participating in various chemical reactions. Garg et al. (1973) synthesized a series of 1,5-diphenyl-4-arylazopyrazoles and evaluated them for antimalarial activity, showcasing the compound's reactivity and potential biological activity (Garg, Singhal, & Mathur, 1973).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were to be used as a pharmaceutical, its mechanism of action would depend on the specific biological target it interacts with .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. As with any chemical compound, appropriate safety precautions should be taken when handling it to minimize risk of exposure .

Future Directions

The future directions for research on this compound could include further exploration of its synthesis, characterization of its physical and chemical properties, and investigation of potential applications. This could involve in-depth studies using techniques such as NMR spectroscopy, X-ray crystallography, and computational chemistry .

properties

IUPAC Name

4-[5-(4-methoxyphenyl)-2-phenyl-3,4-dihydropyrazol-3-yl]-1,3-diphenylpyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H26N4O/c1-36-27-19-17-23(18-20-27)29-21-30(35(32-29)26-15-9-4-10-16-26)28-22-34(25-13-7-3-8-14-25)33-31(28)24-11-5-2-6-12-24/h2-20,22,30H,21H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVJMNSFNRODTLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN(C(C2)C3=CN(N=C3C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H26N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-methoxyphenyl)-1',2,3'-triphenyl-3,4-dihydro-1'H,2H-3,4'-bipyrazole

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